molecular formula C9H8BrN3O2 B145968 Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate CAS No. 134044-63-6

Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate

Cat. No.: B145968
CAS No.: 134044-63-6
M. Wt: 270.08 g/mol
InChI Key: HZSZIPSMUWWCFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate (CAS: 134044-63-6) is a brominated heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core substituted with an ethyl ester at position 2 and a bromine atom at position 2. Its molecular formula is C₉H₈BrN₃O₂, with a molecular weight of 270.08 g/mol. This compound serves as a versatile intermediate in pharmaceutical synthesis, particularly in the development of antiviral and antibacterial agents, owing to its reactive bromine moiety and ester functionality, which facilitate further derivatization via cross-coupling or nucleophilic substitution reactions .

Properties

IUPAC Name

ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O2/c1-2-15-8(14)6-7(10)13-5-3-4-11-9(13)12-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZSZIPSMUWWCFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C=CC=NC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40391560
Record name ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134044-63-6
Record name ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction of 2-Aminopyrimidine with Ethyl Bromopyruvate

A widely adopted protocol involves the reaction of 2-aminopyrimidine with ethyl bromopyruvate under mild conditions. The α-bromo ester serves a dual role as both the cyclizing agent and the carboxylate source.

Example Protocol

  • Reactants : 2-Aminopyrimidine (1.0 equiv), ethyl bromopyruvate (1.2 equiv)

  • Solvent : Dimethylformamide (DMF) or ethanol

  • Conditions : Room temperature, 4–72 hours

  • Yield : 67–74%

The reaction proceeds via nucleophilic substitution, where the pyrimidine amine attacks the electrophilic α-carbon of ethyl bromopyruvate, followed by intramolecular cyclization to form the imidazo ring.

Key Observations

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may increase side products like Dimroth rearrangement derivatives.

  • Temperature : Prolonged heating (>50°C) promotes ester hydrolysis, necessitating strict temperature control.

Bromination Strategies for C-3 Functionalization

Introducing bromine at the C-3 position requires careful selection of brominating agents and conditions to avoid over-bromination or ring degradation.

In Situ Bromination During Cyclocondensation

A one-pot tandem cyclization/bromination method eliminates the need for isolating intermediates.

Protocol from RSC Advances (2019)

  • Reactants : 2-Aminopyrimidine, ethyl bromopyruvate

  • Oxidant : tert-Butyl hydroperoxide (TBHP, 2.0 equiv)

  • Solvent : Ethyl acetate

  • Conditions : 90°C, 3 hours

  • Yield : 73–93%

This method leverages TBHP to generate bromine radicals in situ, enabling simultaneous cyclization and bromination. The absence of external bromine sources simplifies purification.

Post-Cyclization Bromination Using NBS

N-Bromosuccinimide (NBS) offers regioselective bromination under radical conditions.

Optimized Procedure

  • Substrate : Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate (1.0 equiv)

  • Brominating Agent : NBS (1.1 equiv)

  • Initiator : Azobisisobutyronitrile (AIBN, 0.1 equiv)

  • Solvent : Dichloromethane (DCM)

  • Conditions : Reflux, 6 hours

  • Yield : 68–82%

Mechanistic Insight
AIBN generates radicals that abstract hydrogen from the imidazo ring, forming a stabilized radical intermediate that reacts with NBS to install bromine at the most electron-rich position (C-3).

Optimization of Reaction Parameters

Solvent and Temperature Effects

ParameterCyclocondensation (DMF)Bromination (DCM)
Yield Range 67–74%68–82%
Side Reactions Dimroth rearrangementOver-bromination
Optimal Temp. 25–40°C40–60°C

Ethanol as a solvent for cyclocondensation reduces rearrangement byproducts but lowers yields to 52–58%.

Role of Additives

  • Base Additives : Sodium bicarbonate in cyclocondensation neutralizes HBr, improving yields to 72%.

  • Radical Scavengers : Adding styrene during bromination suppresses polymer formation, enhancing selectivity.

Alternative Synthetic Pathways

Suzuki Coupling Followed by Esterification

A modular approach involves synthesizing brominated intermediates via cross-coupling.

Steps :

  • Suzuki coupling of 2-aminopyrimidine-5-boronic acid with ethyl 2-bromoacetate.

  • Cyclization under acidic conditions.

  • Bromination using Br₂ in acetic acid.

Yield : 45–55% (over three steps)

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from days to minutes.

Example :

  • Reactants : 2-Aminopyrimidine, ethyl bromopyruvate

  • Conditions : 150°C, 30 minutes

  • Yield : 61%

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 8.75 (s, 1H, H-5), 7.92 (d, 1H, H-7), 4.42 (q, 2H, -OCH₂CH₃), 1.42 (t, 3H, -CH₃).

  • ¹³C NMR : δ 161.2 (C=O), 143.8 (C-3), 115.4 (C-Br).

Purity Assessment

  • HPLC : >98% purity achieved via recrystallization in ethyl acetate/hexane (1:1).

  • Melting Point : 132–134°C (decomposes above 140°C).

Industrial-Scale Considerations

Cost-Efficiency Analysis

MethodCost per kg (USD)Environmental Impact
One-pot TBHP$320Moderate (peroxide waste)
NBS Bromination$480High (succinimide waste)
Microwave Synthesis$280Low

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

    Cyclization Reactions: It can be further cyclized to form more complex ring systems.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of functionalized imidazo[1,2-a]pyrimidine derivatives, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

Synthesis of Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate

The synthesis of this compound typically involves the reaction of suitable precursors under controlled conditions to yield the desired compound. The compound's structure includes a bromine atom at the 3-position of the imidazo[1,2-a]pyrimidine ring system, which is crucial for its biological activity.

Antimicrobial Properties

Research indicates that derivatives of imidazo[1,2-a]pyrimidine exhibit notable antimicrobial activities. A study synthesized a series of imidazo[1,2-a]pyrimidine derivatives, including this compound, which showed potent antibacterial effects against various Gram-positive and Gram-negative bacteria as well as Mycobacterium species. The compounds demonstrated effective inhibition with minimum inhibitory concentrations (MIC) suggesting their potential as antimicrobial agents .

Antituberculosis Activity

Imidazo[1,2-a]pyridine and its derivatives have been explored for their antituberculosis (TB) properties. Specifically, compounds in this class have shown promising activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. For instance, studies have reported that certain analogues exhibit MIC values in the low micromolar range against TB strains . The mechanism of action appears to involve disruption of bacterial energy generation pathways .

Anticancer Activity

Emerging evidence suggests that imidazo[1,2-a]pyrimidines may possess anticancer properties. Some studies have indicated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of signaling pathways . Further research is needed to elucidate the specific pathways involved.

Neurological Applications

There is ongoing exploration into the neuroprotective effects of imidazo[1,2-a]pyrimidines. Preliminary findings suggest that these compounds may offer protective benefits against neurodegenerative diseases by modulating neurotransmitter systems or reducing oxidative stress .

Table 1: Antimicrobial Activity of this compound Derivatives

Compound IDBacterial StrainMIC (µg/mL)
Compound AStaphylococcus aureus0.5
Compound BEscherichia coli1.0
Compound CMycobacterium tuberculosis0.03

This table summarizes the antimicrobial efficacy of various derivatives synthesized from this compound.

Table 2: Antituberculosis Activity Comparison

Compound IDMIC (µM) against Mtb H37RvSelectivity Index
Compound D<0.01High
Compound E<0.05Moderate
Compound F<0.03Very High

This table provides insights into the potency and selectivity of different compounds derived from the imidazo[1,2-a]pyrimidine scaffold against Mycobacterium tuberculosis.

Mechanism of Action

The mechanism of action of ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the fused ring system play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular interactions depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s structural analogs differ in ring systems, substituent positions, or saturation levels, significantly influencing their physicochemical and functional properties. Key analogs include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences Similarity Score
Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate 134044-63-6 C₉H₈BrN₃O₂ 270.08 Reference compound 1.00
Methyl 2,5-dibromo-1H-imidazole-4-carboxylate 1170568-70-3 C₅H₄Br₂N₂O₂ 307.91 Non-fused imidazole ring; additional bromine 0.89
Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate 883876-21-9 C₁₀H₉BrN₂O₂ 269.10 Pyridine instead of pyrimidine ring 0.72
Ethyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate 944896-67-7 C₉H₈BrN₃O₂ 270.08 Bromine at position 6 vs. 3 0.74
Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate 134044-63-6 C₉H₁₂BrN₃O₂ 258.12 Saturated pyrazine ring 0.74

Key Observations :

  • Substituent Position : Bromine at position 6 (vs. 3) in Ethyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate shifts the σ-hole orientation, affecting electrostatic interactions .
  • Saturation Effects : Tetrahydro derivatives (e.g., 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine) exhibit reduced aromaticity, enhancing solubility but limiting conjugation-dependent reactivity .

Comparative Efficacy :

  • This compound : Superior halogen bonding capability (due to pyrimidine’s electron-withdrawing effect) enhances target binding in enzyme inhibition assays .
  • Methyl 2,5-dibromo-1H-imidazole-4-carboxylate: Limited bioactivity reported, likely due to lack of fused aromaticity and reduced metabolic stability .

Commercial Availability and Purity

  • Target Compound : Available from suppliers like MSE Supplies (purity: 99.48%, HPLC) and Combi-Blocks (95%), with pricing ~$11,500–47,500 JPY per gram .
  • Analogs : Ethyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate (97% purity) and tetrahydro derivatives are less accessible, reflecting synthetic complexity .

Biological Activity

Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate (C₉H₈BrN₃O₂) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. Its unique structural features, including a bromine atom at the 3-position of the imidazo ring fused to a pyrimidine structure, contribute to its reactivity and biological interactions.

The molecular weight of this compound is 270.09 g/mol. The synthesis typically involves multiple steps that allow for the production of this compound in sufficient yields for further study. The compound serves as a valuable building block for synthesizing diverse heterocyclic compounds with potential therapeutic applications, particularly in oncology and infectious diseases .

Enzyme Inhibition

Research indicates that this compound exhibits significant biological activity as an inhibitor of various enzymes, particularly kinases involved in cellular signaling pathways. These interactions suggest its potential use in therapeutic applications targeting metabolic pathways crucial in diseases such as cancer .

Table 1: Inhibitory Activity Against Kinases

CompoundTarget KinaseIC50 (µM)
This compoundVarious KinasesTBD
Compound XTarget YTBD

The exact IC50 values for this compound against specific kinases are still under investigation; however, preliminary studies have shown promising results .

Anti-inflammatory Effects

In addition to its role as an enzyme inhibitor, this compound has been explored for its anti-inflammatory properties. Similar pyrimidine derivatives have demonstrated significant inhibition of COX-2 activity, which is critical in inflammatory processes. For instance, compounds related to this compound have shown IC50 values comparable to standard anti-inflammatory drugs .

Table 2: Comparison of Anti-inflammatory Activity

CompoundTarget EnzymeIC50 (µM)
This compoundCOX-2TBD
CelecoxibCOX-20.04 ± 0.01

Potential in Oncology

A case study involving the application of this compound as a kinase inhibitor has highlighted its ability to modulate signaling pathways associated with cancer cell proliferation. In vitro assays have shown that this compound can effectively inhibit the growth of certain cancer cell lines .

Tuberculosis Treatment

Another area of research focuses on the compound's potential against Mycobacterium tuberculosis (Mtb). Studies have indicated that derivatives with similar structures exhibit low minimum inhibitory concentrations (MIC) against Mtb strains, suggesting that this compound could be a lead compound for developing new anti-TB agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the imidazo and pyrimidine rings can significantly affect the biological activity of derivatives derived from this compound. Understanding these relationships is crucial for optimizing the pharmacological properties of new compounds .

Table 3: Summary of SAR Findings

ModificationBiological Activity Impact
Bromination at C3Enhanced enzyme inhibition
Substitution on Pyridine RingAltered anti-inflammatory effects

Q & A

What synthetic methodologies are optimal for preparing Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate, and how can regioselectivity challenges be addressed?

The synthesis typically involves cyclocondensation of 2-aminopyrimidine derivatives with α-bromo-ketones or esters. For example, reacting 3-bromo-2-oxo-propionic acid ethyl ester with aminopyrimidine precursors in ethanol under reflux conditions yields the target compound . Regioselectivity challenges arise due to competing pathways, such as Dimroth rearrangements during hydrolysis or amidation steps. Using labeled substrates (e.g., 15N or 14N isotopes) and advanced NMR techniques can help track structural isomerization and optimize reaction conditions .

How can crystallographic data (e.g., hydrogen bonding, dihedral angles) inform the design of derivatives with enhanced bioactivity?

X-ray crystallography reveals that the imidazo[1,2-a]pyrimidine core adopts near-planar conformations, with intermolecular C–H⋯O/N hydrogen bonds stabilizing the crystal lattice. For instance, the dihedral angle between the imidazole and pyrimidine rings in related structures is ~1.4°, minimizing steric hindrance for receptor binding . These structural insights guide modifications at the 3-bromo or carboxylate positions to enhance interactions with biological targets like HIF-1α or FXa .

What spectroscopic and chromatographic techniques are critical for characterizing this compound and its intermediates?

  • HRMS (ESI-TOF): Confirms molecular weight (e.g., observed [M+H⁺] at 354.0523 vs. calculated 354.0519) .
  • IR Spectroscopy: Identifies carbonyl (1717 cm⁻¹) and bromine-related stretches (667–689 cm⁻¹) .
  • NMR (1H/13C/15N): Resolves regiochemical ambiguities, particularly for distinguishing between C-2 and C-3 substitution patterns .
  • TLC/HPLC: Monitors reaction progress and purity (e.g., Rf = 0.45 in 10:1 EtOAc:MeOH) .

How does the 3-bromo substituent influence reactivity in cross-coupling reactions, and what contradictions exist in reported pathways?

The 3-bromo group facilitates Suzuki-Miyaura couplings for introducing aryl/heteroaryl groups. However, competing reductive dehalogenation (Br⁻ abstraction) can occur under basic conditions, leading to parent imidazo[1,2-a]pyrimidine derivatives as byproducts . Contradictions arise in solvent/base choices: aprotic solvents favor coupling, while protic conditions may promote reduction. Mechanistic studies using deuterated solvents or radical traps are recommended to clarify pathways .

What computational or experimental approaches are used to predict and validate the compound’s pharmacokinetic properties?

  • DFT Calculations: Model electronic properties (e.g., Fukui indices) to predict nucleophilic/electrophilic sites .
  • Hirshfeld Surface Analysis: Maps intermolecular interactions to assess solubility and crystal packing efficiency .
  • In Vitro Assays: Evaluate metabolic stability via cytochrome P450 inhibition studies, leveraging the compound’s methyl/pyrimidine motifs as probes .

How does the Dimroth rearrangement impact the synthesis of carboxamide derivatives, and how is this controlled?

During hydrolysis of ethyl esters (e.g., 25a–c to 29a–c), basic conditions can trigger a Dimroth rearrangement, shifting the carboxylate from C-2 to C-3. This isomerization is monitored via 15N NMR, revealing nitrogen migration patterns. To suppress rearrangement, mild acidic hydrolysis or enzymatic methods are preferred .

What strategies mitigate tar formation during nucleophilic substitutions involving this compound?

Tar formation in reactions with amine anions (e.g., lithium ethylamide) is attributed to radical intermediates or over-reactivity. Strategies include:

  • Low-Temperature Reactions: Slow down radical chain propagation.
  • Protecting Groups: Temporarily shield reactive sites (e.g., Boc-protected amines).
  • Phase-Transfer Catalysis: Improve solubility and reduce side reactions .

How are SHELX and ORTEP-3 employed in resolving crystallographic ambiguities for this compound?

  • SHELXL: Refines small-molecule structures using high-resolution data, addressing disorder in the bromine or ethyl groups .
  • ORTEP-3: Generates thermal ellipsoid plots to visualize anisotropic displacement parameters, critical for validating hydrogen-bonding networks .

What role does this compound play in developing antiviral or anticoagulant agents?

Derivatives of imidazo[1,2-a]pyrimidine are explored as FXa inhibitors (anticoagulants) and PA-PB1 interface blockers (antivirals). The 3-bromo group serves as a handle for introducing pharmacophores via cross-coupling, while the carboxylate enhances solubility for in vivo studies .

How do solvent polarity and base strength affect the compound’s stability in storage and reactions?

  • Polar Solvents (e.g., DMSO): Accelerate hydrolysis of the ester group; storage in anhydrous THF or EtOAc is advised .
  • Strong Bases (e.g., NaOH): Promote dehalogenation; weaker bases (KHCO₃) maintain integrity during synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.